3-(Dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one
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Overview
Description
3-(Dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones. Enones are characterized by the presence of a conjugated system consisting of a carbonyl group and an alkene. This compound features a dimethylamino group and a dimethylpyrazolyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one typically involves the condensation of 1,5-dimethylpyrazole with a suitable precursor containing a dimethylamino group. The reaction is often carried out under basic conditions, using reagents such as sodium hydride or potassium tert-butoxide to facilitate the formation of the enone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated ketones or alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of substituted enones or amines.
Scientific Research Applications
3-(Dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The dimethylamino group and the enone moiety can participate in various chemical interactions, such as hydrogen bonding or covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a pyrazolyl group.
3-(Dimethylamino)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
3-(Dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one is unique due to the presence of both the dimethylamino group and the 1,5-dimethylpyrazolyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H15N3O/c1-8-9(7-11-13(8)4)10(14)5-6-12(2)3/h5-7H,1-4H3 |
InChI Key |
SVCAQJJZSMDMKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C=CN(C)C |
Origin of Product |
United States |
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